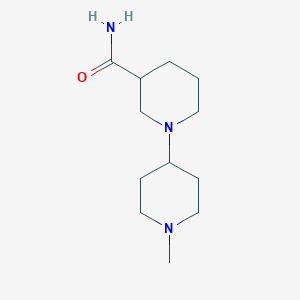![molecular formula C14H19N5O B5371093 N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide, also known as DPA-714, is a selective ligand for translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of multiple physiological processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide binds to TSPO and modulates its activity, leading to the regulation of various physiological processes. TSPO is involved in the transport of cholesterol into the mitochondria, which is important for the synthesis of steroid hormones. TSPO also plays a role in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Modulation of mitochondrial function: this compound has been shown to modulate mitochondrial function by regulating the transport of cholesterol into the mitochondria.
2. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects by regulating the production of cytokines and chemokines.
3. Anti-apoptotic effects: this compound has been shown to have anti-apoptotic effects by regulating the expression of pro-apoptotic and anti-apoptotic genes.
实验室实验的优点和局限性
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective ligand: this compound is a selective ligand for TSPO, which allows for specific targeting of this protein.
2. Non-invasive imaging: this compound can be used for non-invasive imaging of TSPO using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
3. Low toxicity: this compound has low toxicity, which makes it suitable for use in in vitro and in vivo experiments.
Limitations:
1. Limited availability: this compound is not widely available, which can limit its use in scientific research.
2. Expensive: this compound is relatively expensive, which can limit its use in large-scale experiments.
3. Species-specific: this compound is species-specific, which can limit its use in animal studies.
未来方向
There are several future directions for research on N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide, including:
1. Development of new ligands: There is a need for the development of new ligands for TSPO that have improved selectivity and efficacy.
2. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Combination therapy: There is a need for the development of combination therapies that involve this compound and other drugs for the treatment of various diseases.
4. Mechanistic studies: There is a need for mechanistic studies to better understand the role of TSPO in various physiological and pathological conditions.
Conclusion:
This compound is a selective ligand for TSPO that has potential applications in various areas of scientific research. It has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including the development of new ligands, clinical trials, and mechanistic studies.
合成方法
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide can be synthesized using a multistep process that involves the reaction of 2,5-dimethylpyrazolo[1,5-a]pyrimidine with pyrrolidine and acetyl chloride. The resulting product is purified using chromatography and characterized using spectroscopic techniques.
科学研究应用
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide has been extensively used in scientific research to study the role of TSPO in various physiological and pathological conditions. It has been shown to have potential applications in the following areas:
1. Neuroinflammation: this compound has been used to study the role of TSPO in neuroinflammation, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: this compound has been shown to have potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.
3. Cardiovascular disease: this compound has been used to study the role of TSPO in cardiovascular disease, including atherosclerosis and myocardial infarction.
4. Infectious diseases: this compound has been shown to have potential applications in the treatment of infectious diseases such as tuberculosis and malaria.
属性
IUPAC Name |
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-9-7-14(19-13(15-9)6-10(2)17-19)18-5-4-12(8-18)16-11(3)20/h6-7,12H,4-5,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCHIYMHZGLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[5-(2-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5371016.png)
![7-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5371022.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5371029.png)
![2-butyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371042.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide](/img/structure/B5371054.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)
![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371087.png)


![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)